(R)-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate
Description
Chemical Identity and Nomenclature
(R)-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate is a chiral organofluorine compound with systematic IUPAC name tert-butyl (3R)-3-(fluoromethyl)pyrrolidine-1-carboxylate. Its molecular formula is C₁₀H₁₈FNO₂ , and it has a molecular weight of 203.25 g/mol . The compound is registered under CAS number 876617-33-3 and is identified by alternative identifiers such as MDL number MFCD28142778. Structurally, it belongs to the pyrrolidine carboxylate family, characterized by a five-membered saturated nitrogen ring substituted with a fluoromethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position.
| Property | Value |
|---|---|
| CAS Number | 876617-33-3 |
| Molecular Formula | C₁₀H₁₈FNO₂ |
| Molecular Weight | 203.25 g/mol |
| IUPAC Name | tert-Butyl (3R)-3-(fluoromethyl)pyrrolidine-1-carboxylate |
| Purity | ≥95% (HPLC) |
Historical Development and Discovery
The synthesis of this compound emerged from advancements in asymmetric catalysis and fluorination methodologies in the early 21st century. Its development is tied to the growing demand for fluorinated pyrrolidines in medicinal chemistry, particularly as intermediates for bioactive molecules. The compound’s stereoselective synthesis was enabled by techniques such as chiral auxiliary-mediated resolution and catalytic asymmetric hydrogenation, as evidenced by studies on analogous trifluoromethyl-pyrrolidine derivatives. For instance, the use of vibrational circular dichroism (VCD) to confirm absolute configuration, as demonstrated for structurally related N-CBZ-3-fluoropyrrolidine-3-methanol, provided a blueprint for characterizing its stereochemistry.
Structural Features and Configurations
The compound’s structure features a pyrrolidine ring with two critical substituents:
- A fluoromethyl group (-CH₂F) at the 3-position, which introduces electronegativity and metabolic stability.
- A Boc-protecting group at the 1-position, enhancing solubility and enabling selective deprotection during synthetic applications.
The (R)-configuration at the 3-position is critical for its interactions in chiral environments, such as enzyme active sites. X-ray crystallographic studies of related trifluoromethyl-pyrrolidine derivatives reveal that the fluoromethyl group adopts a pseudoaxial conformation, minimizing steric clashes with the Boc group. Spectroscopic characterization typically employs ¹H/¹³C NMR and HPLC-MS , with the Boc group’s tert-butyl protons resonating near δ 1.4 ppm and the fluoromethyl group showing coupling patterns consistent with vicinal fluorine-proton interactions.
Significance in Organofluorine Chemistry
This compound exemplifies the strategic integration of fluorine into heterocyclic scaffolds to modulate physicochemical properties. Key contributions include:
- Enhanced Lipophilicity : The fluoromethyl group increases logP compared to non-fluorinated analogs, improving membrane permeability.
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism at the 3-position, extending half-life in biological systems.
- Stereochemical Utility : The (R)-configuration serves as a building block for enantioselective synthesis of pharmaceuticals, such as protease inhibitors and kinase modulators.
Comparative studies highlight its advantages over analogs like tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate, where increased fluorine content may overly rigidify the structure.
Properties
IUPAC Name |
tert-butyl (3R)-3-(fluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINGUTRYWMGDBN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
a. Nucleophilic Substitution Using Fluorinated Precursors
- Starting from a 3-hydroxymethyl or 3-halogenated pyrrolidine intermediate, fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or related sulfur fluorides, which convert hydroxyl or halogen groups into fluoromethyl groups with retention of stereochemistry under mild conditions.
- For example, a 3-(hydroxymethyl)-pyrrolidine derivative protected with Boc can be treated with DAST to yield the 3-(fluoromethyl) derivative.
b. Electrophilic Fluorination
- Less common for this specific compound but involves the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on suitable precursors.
- This method requires careful control to avoid over-fluorination or racemization.
Enantioselective Synthesis and Protection
- The (R)-configuration is typically introduced or preserved by starting from chiral precursors or through enantioselective catalytic hydrogenation steps.
- The Boc protecting group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, stabilizing the nitrogen and facilitating purification.
Representative Synthetic Route
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of N-Boc-pyrrolidin-3-ylmethanol | Starting from pyrrolidine, protect nitrogen with Boc2O | High yield, stereochemistry controlled |
| 2 | Conversion of hydroxymethyl to fluoromethyl | Treatment with DAST or Deoxo-Fluor at 0°C to room temperature | Moderate to high yield, retention of configuration |
| 3 | Purification | Silica gel chromatography or crystallization | Purity >95%, enantiomeric excess maintained |
Example from Literature
A patent (US8344161B2) describes a process for preparing pyrrolidine derivatives with halogen substituents, which can be adapted for fluoromethyl substitution by modifying the halogenation step to fluorination using sulfur fluorides under controlled conditions. The process includes:
- Protection of the pyrrolidine nitrogen with Boc.
- Introduction of halogenated aryl groups or halomethyl substituents.
- Purification by silica gel chromatography to achieve high enantiomeric purity and yield (~76% in related halogenated compounds).
Analytical and Purification Techniques
- The final compound is characterized by ^1H NMR, ^19F NMR, and chiral HPLC to confirm stereochemistry and purity.
- Typical ^1H NMR signals for the fluoromethyl group show characteristic coupling constants due to fluorine.
- Purification is commonly done by column chromatography using heptane/ethyl acetate mixtures or preparative HPLC.
Summary Table of Preparation Methods
| Method | Starting Material | Fluorination Reagent | Conditions | Stereochemical Outcome | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | N-Boc-3-hydroxymethylpyrrolidine | DAST or Deoxo-Fluor | 0°C to RT, inert atmosphere | Retention of (R)-configuration | 60-80% | Mild conditions, scalable |
| Electrophilic fluorination | Suitable pyrrolidine precursor | Selectfluor, NFSI | Room temperature | Variable, risk of racemization | Moderate | Requires careful control |
| Enantioselective hydrogenation + fluorination | Pyrrolidine-3-carboxylic acid derivatives | Catalytic hydrogenation + fluorination | Moderate temperature | High enantiomeric purity | High | Complex but efficient |
Research Findings and Considerations
- The nucleophilic fluorination approach using sulfur fluorides is preferred for its mildness and stereochemical retention.
- Boc protection is essential for stability and purification.
- The synthesis is adaptable for scale-up and incorporation into more complex drug candidates.
- Literature emphasizes the importance of controlling reaction temperature and stoichiometry to avoid side reactions or racemization.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its fluorinated moiety imparts unique properties, making it valuable in the development of novel materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated moiety can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Physicochemical and Pharmacological Properties
- Fluoromethyl vs. Cyano: The fluoromethyl group in the target compound offers moderate lipophilicity (logP ~1.5–2.0 estimated), whereas the cyano analog (similarity score 0.88) is more polar due to the -CN group’s electron-withdrawing nature. This reduces the cyano derivative’s membrane permeability but may enhance crystallinity .
- Amino Derivatives: The amino-substituted analog (similarity score 0.98) forms hydrochloride salts, improving solubility in polar solvents (e.g., water or ethanol). However, the basic amino group may lead to off-target interactions in biological systems compared to the neutral fluoromethyl group .
- Nitrophenoxy Substituent: The nitroaromatic compound (CAS 1233859-92-1) has a higher molecular weight (326.32 g/mol) and a planar nitro group, which may confer reactivity in electrophilic substitution reactions. However, nitro groups are prone to photodegradation, limiting shelf-life .
Pharmacological Implications
- Metabolic Stability: Fluorine’s electronegativity in the target compound reduces oxidative metabolism in cytochrome P450 enzymes, extending half-life relative to non-fluorinated analogs.
- Binding Affinity : The fluoromethyl group’s small size and hydrophobic nature allow tight fitting into hydrophobic enzyme pockets, whereas bulkier groups (e.g., -CH3 in the hydroxy-methyl analog) may reduce affinity .
Biological Activity
Overview
(R)-tert-Butyl 3-(fluoromethyl)-pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a fluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The unique structural properties of this compound suggest that it could play a significant role in medicinal chemistry, particularly in drug development.
- Molecular Formula : C₁₁H₁₈FNO₂
- Molecular Weight : 215.27 g/mol
- IUPAC Name : (R)-tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Pyrrolidine derivatives are known to modulate several biochemical pathways, which may lead to therapeutic effects in different diseases.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant properties, potentially through the modulation of neurotransmitter systems.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications for treating metabolic disorders.
- Protein-Ligand Interactions : It is involved in protein-ligand interactions that could affect cellular signaling pathways.
Data Table: Biological Activities and Mechanisms
Case Study 1: Antidepressant Activity
A study investigated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors, suggesting a potential mechanism involving serotonin receptor modulation.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition properties of this compound. It was found to inhibit the activity of a specific enzyme involved in metabolic pathways, leading to decreased levels of certain metabolites associated with metabolic disorders.
Research Findings
Recent studies have highlighted the importance of the fluoromethyl group in enhancing the biological activity of pyrrolidine derivatives. The presence of this group has been shown to increase lipophilicity, allowing for better membrane penetration and improved bioavailability. Furthermore, structure-activity relationship (SAR) analyses have demonstrated that modifications to the pyrrolidine ring can significantly impact the compound's efficacy and selectivity for its biological targets.
Q & A
Q. What are the common synthetic routes for preparing (R)-tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via functional group interconversion from precursors such as (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. Key steps include:
- Mesylation : Reacting the hydroxyl group with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C under nitrogen, using triethylamine (TEA) as a base. This generates a mesylate intermediate, which is then purified via flash chromatography .
- Fluoromethylation : Substitution of the mesylate with a fluoride source (e.g., KF or TBAF) in polar aprotic solvents (e.g., DMF or acetonitrile) under controlled heating (40–60°C). Yield optimization requires strict anhydrous conditions and stoichiometric excess of the fluoride reagent .
- Critical Parameters : Temperature control during mesylation (exothermic reaction), base selection (TEA vs. DMAP), and solvent purity significantly impact reaction efficiency.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how do data interpretation challenges arise?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Essential for confirming the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for 9H), and fluoromethyl moiety (δ ~4.5–4.8 ppm for -CH₂F, split due to coupling with ¹⁹F) .
- ¹⁹F NMR : Directly identifies the fluoromethyl group (δ ~-220 ppm for -CH₂F) and distinguishes it from other fluorine-containing impurities .
- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₂₀FNO₂ = 242.15) and detects byproducts like des-tert-butyl intermediates .
- Challenges : Overlapping signals in ¹H NMR (e.g., pyrrolidine ring protons) and isotopic patterns in MS due to ¹⁹F/³⁵Cl interference require careful deconvolution .
Q. How does the fluoromethyl group influence the compound’s stability under varying storage conditions?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) show that the fluoromethyl group enhances hydrolytic stability compared to hydroxyl or chloromethyl analogs. However, prolonged exposure to light or acidic conditions (pH < 5) can lead to tert-butyl ester cleavage.
- Storage Recommendations : Store at 2–8°C in inert atmospheres (argon) with desiccants to prevent moisture absorption .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yields when scaling up fluoromethylation?
- Methodological Answer : Contradictions often arise from:
- Solvent Polarity : Higher yields are observed in DMF vs. acetonitrile due to improved fluoride ion solvation.
- Microwave-Assisted Synthesis : Shortens reaction time (30 min vs. 12 h) and improves consistency in large-scale batches by enhancing heat transfer .
- Byproduct Analysis : Use LC-MS to identify competing elimination pathways (e.g., formation of pyrroline derivatives) and adjust stoichiometry (e.g., 1.2 eq MsCl, 3 eq KF) .
Q. How can researchers address low yields in the mesylation or fluoromethylation steps during synthesis?
- Methodological Answer :
- Low Mesylation Yield : Replace TEA with DMAP to reduce side reactions (e.g., tert-butyl group hydrolysis). Pre-cool reagents to -20°C before mixing to suppress exothermic decomposition .
- Fluoromethylation Challenges : Use phase-transfer catalysts (e.g., 18-crown-6) to enhance fluoride nucleophilicity in nonpolar solvents. Monitor reaction progress via ¹⁹F NMR to optimize reaction time .
Q. What strategies are employed to resolve stereochemical inconsistencies in the synthesis of fluoromethyl-substituted pyrrolidine derivatives?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and confirms optical purity (>99% ee) .
- X-ray Crystallography : Resolves ambiguous NOE (Nuclear Overhauser Effect) data by providing definitive spatial arrangements of the fluoromethyl group relative to the pyrrolidine ring .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred conformations and guide synthetic route adjustments to minimize racemization .
Q. How does the compound’s LogP value correlate with its utility in medicinal chemistry applications?
- Methodological Answer :
- LogP Measurement : Experimental LogP (2.71, determined via shake-flask method) indicates moderate lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates .
- Derivative Design : Introduce polar groups (e.g., -OH, -COOH) via ester hydrolysis or amidation to fine-tune LogP for target-specific pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
